![molecular formula C18H15N3O2S B4733972 N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4733972.png)
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide and related compounds involves several steps, including reactions of amino phenyl compounds with various reagents. For instance, the reaction of 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride results in compounds that have been characterized by elemental analysis, FT-IR and NMR spectroscopies, and thermal analysis (Özdemir et al., 2012). Another method involves the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride to produce carboxylic acid alkylesters (Wagner, Vieweg, Prantz, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction technique. Density Functional Theory (DFT) calculations have also been employed to understand the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. The effect of different solvents on the geometry and energies of these compounds has been studied, highlighting the impact of intermolecular hydrogen bonding interactions on their conformations (Özdemir et al., 2012).
Chemical Reactions and Properties
The compound and its derivatives exhibit reactivity towards various reagents, leading to the formation of new structures with potential bioactivity. For example, reactions with chloroacetonitrile or chloroacetamide furnish amino-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. These reactions are essential for developing novel compounds with diverse biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are critical for the practical application of these compounds. The synthesis method and conditions can lead to compounds crystallizing in different polymorphic forms, which can significantly affect their physical properties and stability. The study of these properties is essential for understanding the compound's behavior in various environments and for potential applications in materials science (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide derivatives, such as reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and functional groups. These properties are pivotal for their application in synthetic chemistry and potential use in developing new materials with specific characteristics. Research into these properties aids in tailoring compounds for specific applications by modifying their chemical structure (Wagner, Vieweg, Prantz, & Leistner, 1993).
properties
IUPAC Name |
N-[3-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(20-12-13-4-2-8-19-11-13)14-5-1-6-15(10-14)21-18(23)16-7-3-9-24-16/h1-11H,12H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXNPXBSMENAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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